molecular formula C13H15NO4S B494433 Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 91421-24-8

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B494433
CAS No.: 91421-24-8
M. Wt: 281.33g/mol
InChI Key: JPJXZTHTKNOGNH-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (IUPAC name: ethyl 2-(acetylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate) is a bicyclic thiophene derivative with a fused cyclohexenone ring and an acetylated amino group at the 2-position. Its molecular formula is C₁₄H₁₇NO₄S, and it features a keto group at the 7-position and an ethyl ester at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in thrombolytic and anti-inflammatory applications . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica .

Properties

IUPAC Name

ethyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXZTHTKNOGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves acetylation of the precursor ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using acetic anhydride in acetic acid. This method, adapted from analogous tetrahydrobenzothiophene syntheses, proceeds via nucleophilic acyl substitution:

2-Amino intermediate+(CH3CO)2OAcOH, 85°CTarget compound+CH3COOH\text{2-Amino intermediate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AcOH, 85°C}} \text{Target compound} + \text{CH}_3\text{COOH}

Experimental Protocol

  • Starting Material Preparation : The 2-amino intermediate is synthesized via cyclization of ethyl cyanoacetate with 4-oxocyclohexanone and sulfur under Gewald reaction conditions.

  • Acetylation Step :

    • A mixture of the 2-amino intermediate (25 g, 111 mmol), acetic acid (150 mL), and acetic anhydride (19 mL, 200 mmol) is stirred at 85°C for 24 hours.

    • Post-reaction, water (100 mL) is added to precipitate the product, which is isolated via filtration.

  • Yield : Quantitative (30 g, 100%).

Optimization Insights

  • Solvent Choice : Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.

  • Temperature : Elevated temperatures (80–90°C) prevent side reactions like ester hydrolysis.

Three-Component Assembly

The Gewald reaction, a one-pot method for 2-aminothiophenes, is adapted here using:

  • Carbonyl Component : 4-Oxocyclohexanone (to introduce the 7-oxo group).

  • Activated Nitrile : Ethyl cyanoacetate (for the ester and nitrile groups).

  • Elemental Sulfur : Facilitates cyclization.

Stepwise Procedure

  • Reagent Mixing : 4-Oxocyclohexanone (1.0 g), ethyl cyanoacetate (0.76 mL), sulfur (0.25 mg), and diethylamine (0.33 mL) in ethanol (10 mL).

  • Reaction Conditions : Reflux under nitrogen for 6–12 hours.

  • Workup : Column chromatography (silica gel, hexane/ethyl acetate) yields the 2-amino intermediate, which is subsequently acetylated as in Section 2.1.

Key Data

ParameterValue
Yield (Gewald step)79%
Purity>95% (HPLC)
Reaction Time6–12 hours

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityCost Efficiency
Direct Acetylation100HighModerate
Gewald Reaction79ModerateLow
  • Direct Acetylation excels in yield but requires pre-synthesized 2-amino intermediates.

  • Gewald Reaction integrates ring formation and functionalization but demands rigorous purification.

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Acetylation

Recent studies suggest microwave irradiation (100°C, 30 minutes) reduces reaction time from 24 hours to <1 hour while maintaining >95% yield.

Green Chemistry Approaches

  • Solvent Substitution : Replacing acetic acid with ionic liquids (e.g., [BMIM][BF₄]) improves recyclability.

  • Catalyst Use : Zeolites or montmorillonite K10 enhance acetylation rates under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows promise as a scaffold for drug development. Its structural features allow for the modification of the compound to enhance pharmacological properties. Research indicates potential applications in treating various diseases due to its biological activity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in the development of new synthetic methodologies, making it valuable in organic chemistry research. The ability to modify its functional groups allows chemists to explore diverse chemical reactions.

Biological Studies

Research into the biological interactions of this compound has revealed its potential as a bioactive agent. Studies have focused on its interactions with various biological targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with macromolecules, while the benzothiophene core provides a stable framework for these interactions.

Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines.

Antitumor Activity

In vitro tests have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells:

  • IC50 Values : The compound exhibited an IC50 value of 23.2 µM against MCF-7 cells.

Mechanisms of Antitumor Activity

  • Apoptosis Induction : Increased early and late apoptotic cell populations were observed.
  • Cell Cycle Arrest : Induced G2/M phase cell-cycle arrest.
  • Autophagy Modulation : Inhibition of autophagic processes in treated cells.

Case Studies and Research Findings

Several research findings document the biological effects and applications of this compound:

  • Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest.
  • Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate the pharmacokinetic properties and how the compound interacts with cellular targets to exert its effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Analogues
Compound Name Substituent at 2-Position 7-Position Molecular Formula Key Functional Groups Reference
Target Compound Acetylamino (-NHCOCH₃) Keto (-O) C₁₄H₁₇NO₄S Ethyl ester, cyclohexenone, thiophene
Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoylamino (-NHCOC₆H₅) Keto (-O) C₁₉H₁₉NO₄S Benzoyl group, ethyl ester
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Complex ethoxy-phenyl substituent - C₂₄H₂₇NO₆S 4-Hydroxyphenyl, ethoxycarbonyl
Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Amino (-NH₂) Keto (-O) C₁₂H₁₅NO₃S Unmodified amino group
2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Amino (-NH₂) Keto (-O) C₁₀H₁₀N₂OS Carbonitrile (-CN) at 3-position
Key Observations:

The unmodified amino derivative (C₁₂H₁₅NO₃S) lacks the acetyl group, increasing its reactivity in nucleophilic reactions . The carbonitrile analogue (C₁₀H₁₀N₂OS) replaces the ethyl ester with a nitrile group, significantly altering polarity and hydrogen-bonding capacity .

Crystallographic Differences: The target compound and its benzoylamino analogue both adopt a half-chair conformation in the cyclohexenone ring. However, the benzoylamino derivative exhibits a larger dihedral angle (8.13°) between the thiophene and phenyl rings compared to the acetylamino variant, likely due to steric hindrance . Intramolecular N–H···O hydrogen bonds form an S(6) ring motif in the benzoylamino analogue, a feature critical for stabilizing its crystal lattice .

Key Observations:
  • The benzoylamino analogue achieves a higher yield (65%) under reflux conditions, likely due to the electrophilic reactivity of benzoyl chloride .
  • The Petasis reaction used for the 4-hydroxyphenyl derivative results in a low yield (22%), attributed to steric challenges in multicomponent coupling .

Research Tools and Methodologies

  • Crystallography: SHELXL97 and SHELXTL were used for refining disordered methylene groups in the cyclohexenone ring of the benzoylamino derivative .
  • Spectroscopy : HRMS-ESI and ¹H/¹³C NMR are standard for verifying molecular integrity across analogues .

Biological Activity

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 91421-24-8) is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, highlighting its antitumor effects and other pharmacological properties based on diverse research findings.

  • Molecular Formula : C13H15NO4S
  • Molecular Weight : 281.33 g/mol
  • Chemical Structure : The compound features a benzothiophene core with an acetylamino group and a carboxylate ester.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines.

Study ReferenceCancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)23.2Induction of apoptosis and necrosis
HeLa (Cervical)35.0Cell cycle arrest at G2/M phase
A549 (Lung)45.0Inhibition of cell proliferation
PC3 (Prostate)30.5Apoptotic pathway activation

The compound's mechanism involves:

  • Induction of Apoptosis : It has been shown to increase early and late apoptotic cell populations significantly in MCF-7 cells, indicating a potent ability to induce programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.
  • Reduction in Viability : The treatment resulted in a notable decrease in cell viability across various cancer types.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective properties:

  • Mechanism : The compound has shown potential as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine in synaptic clefts.

Case Studies

  • Breast Cancer Study : In an experimental setting using MCF-7 cells, treatment with the compound led to a significant reduction in cell viability by approximately 26.86% , with apoptosis rates increasing markedly compared to untreated controls .
  • Cytotoxicity Assessment : In another study involving multiple cancer cell lines, the compound displayed varying degrees of cytotoxicity with IC50 values ranging from 23.2 μM to 45 μM , demonstrating its broad-spectrum activity against different tumors .

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